molecular formula C17H18N2O B573017 (4'-Amino-[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1335041-66-1

(4'-Amino-[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone

Cat. No. B573017
CAS RN: 1335041-66-1
M. Wt: 266.344
InChI Key: JZIRHSUJCGBBPK-UHFFFAOYSA-N
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Description

“(4’-Amino-[1,1’-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone” is a compound that consists of a biphenyl group, an amino group, and a pyrrolidine ring . The biphenyl group is a type of aromatic hydrocarbon with two phenyl rings . The pyrrolidine ring is a five-membered nitrogen heterocycle .

Scientific Research Applications

Pharmacology

In pharmacology, the pyrrolidine ring, a core component of this compound, is recognized for its versatility in drug discovery . It’s used to design novel biologically active compounds due to its ability to efficiently explore the pharmacophore space, contribute to stereochemistry, and provide increased three-dimensional coverage . This compound could be involved in the synthesis of drugs with antibacterial, antifungal, antiviral, and antimalarial properties .

Material Science

The structural features of 4-[3-(Pyrrolidinocarbonyl)phenyl]aniline make it a candidate for material science applications, particularly in the development of new materials with specific optical or electronic properties. Its molecular structure allows for the exploration of new polymeric materials that could be used in various industries .

Chemical Synthesis

This compound serves as a building block in chemical synthesis, providing a scaffold for constructing more complex molecules. Its pyrrolidine ring is a common feature in many synthetic strategies, aiding in the development of new synthetic routes for various chemical entities .

Analytical Chemistry

In analytical chemistry, 4-[3-(Pyrrolidinocarbonyl)phenyl]aniline could be used as a standard or reagent in chromatographic techniques or spectroscopy. Its well-defined structure and properties make it suitable for use in method development and validation processes .

Biochemistry

The compound’s role in biochemistry is significant due to the pyrrolidine ring, which is present in many biologically active molecules. It can be used to study enzyme-substrate interactions, receptor binding, and other biochemical pathways .

Environmental Science

While direct applications in environmental science are not explicitly documented, the compound’s potential use in the development of environmentally friendly synthesis processes or green chemistry is noteworthy. Its role in creating biodegradable materials or as a part of a degradation pathway for pollutants could be explored further .

Future Directions

The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . Therefore, “(4’-Amino-[1,1’-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone” and similar compounds may have potential applications in drug discovery and development .

properties

IUPAC Name

[3-(4-aminophenyl)phenyl]-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c18-16-8-6-13(7-9-16)14-4-3-5-15(12-14)17(20)19-10-1-2-11-19/h3-9,12H,1-2,10-11,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIRHSUJCGBBPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70716707
Record name (4'-Amino[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1335041-66-1
Record name (4'-Amino[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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